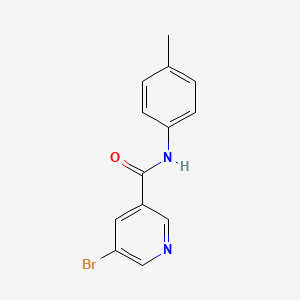

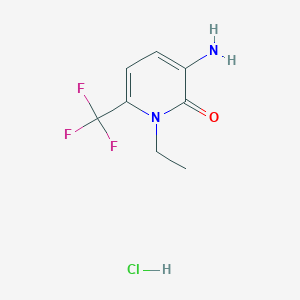

5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as pyridinecarboxamides . Pyridine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyridine derivatives were synthesized using palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . Another example is the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide using three successive direct lithiations and a bromination reaction starting from thiophene .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . Quantum chemical calculations were made at the DFT/B3LYP/6–311+G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis

The chemical reactions of similar compounds involve free radical reactions. For instance, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). Then, the resulting compound reacts with NBS to form the brominated compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular formula of 5-Bromo-N-(4-methoxybenzyl)picolinamide is CHBrNO, with an average mass of 321.169 Da and a monoisotopic mass of 320.016022 Da .Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibition

5-Bromo-N-(p-tolyl)nicotinamide: and its analogs have been studied as potential cholinesterase inhibitors. Cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), play a crucial role in regulating acetylcholine levels in the cerebral cortex. Inhibition of these enzymes has been explored as a strategy to slow down the progression of Alzheimer’s disease (AD) and improve cognitive function in affected patients . The synthesized compounds demonstrated promising inhibitory effects against AChE and BuChE, making them potential drug candidates.

Chemical Synthesis and Characterization

The compound has been synthesized using conventional and microwave irradiation methods. Its chemical structure has been characterized through techniques such as 1H NMR, 13C NMR, and HRMS spectroscopy . These methods allow researchers to verify the compound’s identity and purity.

Docking Studies

To understand the inhibitory activities of the most active compounds (such as B4, N4, and C4), docking studies were performed. These compounds were docked at the binding site of AChE enzyme, providing insights into their interactions and potential inhibitory mechanisms .

Pharmacokinetic Properties

Predictive ADME (absorption, distribution, metabolism, and excretion) profiles were generated for selected compounds (e.g., B4, N4, and C4). These profiles assess factors like bioavailability and potential toxicity, aiding in drug development .

Structure-Activity Relationship (SAR) Studies

Researchers may analyze the structure-activity relationship of this compound by modifying its chemical structure and evaluating the impact on cholinesterase inhibition. SAR studies guide the design of more potent derivatives.

Wirkmechanismus

While the exact mechanism of action for “5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide” is not specified in the retrieved papers, similar compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Zukünftige Richtungen

The future directions for “5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide” and similar compounds could involve further exploration of their potential biological activities. For instance, pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study of the neuroprotection and anti-inflammatory activity of these compounds .

Eigenschaften

IUPAC Name |

5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c1-9-2-4-12(5-3-9)16-13(17)10-6-11(14)8-15-7-10/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPRWNPCFQESKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)

![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2980786.png)

![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)

![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)

![8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2980790.png)

![3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2980794.png)

![5-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2980799.png)